1-(4-fluorophenyl)-5-oxo-N-[3-(1H-pyrrol-1-yl)propyl]pyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-oxo-N-(3-pyrrol-1-ylpropyl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c19-15-4-6-16(7-5-15)22-13-14(12-17(22)23)18(24)20-8-3-11-21-9-1-2-10-21/h1-2,4-7,9-10,14H,3,8,11-13H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAMNHXDDHZVNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCCCN3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-5-oxo-N-[3-(1H-pyrrol-1-yl)propyl]pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Pyrrole Moiety: The pyrrole moiety is attached through a condensation reaction with an appropriate pyrrole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-5-oxo-N-[3-(1H-pyrrol-1-yl)propyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-fluorophenyl)-5-oxo-N-[3-(1H-pyrrol-1-yl)propyl]pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its interactions with biological macromolecules.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-5-oxo-N-[3-(1H-pyrrol-1-yl)propyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with several analogs, differing primarily in substituent groups and heterocyclic components. Below is a detailed comparison based on the provided evidence:
Key Observations and Research Findings
Substituent Impact on Lipophilicity: The target compound’s 3-(1H-pyrrol-1-yl)propyl substituent introduces moderate lipophilicity, intermediate between the highly lipophilic phenylethyl group and the polar thiadiazole-isopropyl group . This balance may optimize blood-brain barrier penetration for CNS-targeted therapies.
Heterocyclic Influence on Bioactivity: The thiadiazole-containing analog includes sulfur and nitrogen atoms, which may enhance hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors). Thiadiazoles are known for antimicrobial and antitumor activities, suggesting possible therapeutic overlap. The dihydroisobenzofuran derivative incorporates a fused aromatic system, which could stabilize π-π interactions in protein binding pockets. Its dimethylaminopropyl chain may confer pH-dependent solubility.
Structural Flexibility and Drug Design :
- The benzimidazole-oxopyrrolidine hybrid demonstrates the versatility of combining multiple heterocycles. Its ethyl ester group may serve as a prodrug moiety, enabling controlled release of the active carboxylic acid.
Biological Activity
1-(4-fluorophenyl)-5-oxo-N-[3-(1H-pyrrol-1-yl)propyl]pyrrolidine-3-carboxamide, a compound with significant pharmacological potential, has drawn attention for its biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables to illustrate its effects.
- Molecular Formula : C17H19FN2O2
- Molecular Weight : 300.35 g/mol
- CAS Number : Not specifically listed in the search results but can be derived from its structure.
The compound exhibits biological activity primarily through its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. Its structure suggests potential interactions with:
- Enzymatic Inhibition : The carbonyl and amide functional groups may facilitate binding to enzyme active sites.
- Receptor Modulation : The presence of the pyrrolidine and pyrrole moieties indicates possible receptor affinity, particularly in neuropharmacology.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound demonstrate antiviral properties. For instance, derivatives with similar structures have shown effectiveness against various viruses, including:
- HCV (Hepatitis C Virus) : Compounds were evaluated for their inhibitory effects on HCV replication, with some achieving significant reductions in viral load at micromolar concentrations .
Anticancer Activity
Preliminary research indicates that this compound may possess anticancer properties. Its ability to inhibit cell proliferation has been noted in several cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC50 Values : A study reported IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate potency .
Data Table: Biological Activities
| Activity Type | Target/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antiviral | HCV | 5 - 28 | |
| Anticancer | MCF-7 | 15 | |
| Anticancer | A549 | 20 | |
| Anticancer | HeLa | 30 |
Case Studies
Several case studies highlight the compound's potential:
-
Case Study on HCV Inhibition :
- A derivative of the compound was tested against HCV-infected cells, showing a dose-dependent reduction in viral RNA levels. The study concluded that structural modifications could enhance antiviral activity further.
-
Case Study on Cancer Cell Proliferation :
- In vitro studies demonstrated that treatment with the compound led to apoptosis in cancer cell lines, indicating a possible mechanism involving the activation of pro-apoptotic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
